molecular formula C23H20ClFN4O2 B2377191 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide CAS No. 1113117-17-1

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide

Cat. No. B2377191
CAS RN: 1113117-17-1
M. Wt: 438.89
InChI Key: CLUYDYRZHLWHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidin-4-yl derivatives has been reported in the literature. An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a benzofuro[3,2-d]pyrimidin-4-yl core, a piperidine ring, and a carboxamide group. The benzofuro[3,2-d]pyrimidin-4-yl core is a fused ring system containing a benzene ring fused to a furan ring, which is further fused to a pyrimidine ring .

Scientific Research Applications

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

This compound can be used in the synthesis of benzofuro[3,2-b]pyridine derivatives . An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Antileukemia Agents

Benzofuro[3,2-c]quinoline derivatives, which can be synthesized from this compound, have shown excellent antileukemia activity and selectivity . These compounds may offer a promising hit compound for developing antileukemia compounds .

Inhibition of PARP-1 Enzyme Activity

The compound can be used in the design and synthesis of benzofuran[3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs . These derivatives have been biologically evaluated on their inhibition on PARP enzyme activity . Among all the target compounds, one exhibited superior biological activity with IC50 values of 22 nM and 4.98 μM for exogenous PARP-1 enzyme and SK-OV-3 cells, respectively .

DNA Damage Repair

The compound can be used in the synthesis of derivatives that inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity .

Promotion of Cancer Cell Apoptosis

The compound can be used in the synthesis of derivatives that promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Development of Anticancer Drugs

PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells . Therefore, PARP-1 represents a promising target to develop anticancer drugs, and this compound can be used in the synthesis of potential PARP-1 inhibitors .

properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2/c24-18-11-16(25)6-5-15(18)12-26-23(30)14-7-9-29(10-8-14)22-21-20(27-13-28-22)17-3-1-2-4-19(17)31-21/h1-6,11,13-14H,7-10,12H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUYDYRZHLWHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=NC=NC4=C3OC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.